molecular formula C25H26N6O3S B2521361 N-(2-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide CAS No. 872995-56-7

N-(2-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide

Cat. No.: B2521361
CAS No.: 872995-56-7
M. Wt: 490.58
InChI Key: IKSZDSXRNXLOAL-UHFFFAOYSA-N
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Description

N-(2-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide is a synthetic chemical reagent of significant interest in medicinal chemistry and pharmaceutical research. This complex molecule features a [1,2,4]triazolo[4,3-b]pyridazine core, a structure noted in scientific literature for its diverse biological activities. The compound is structurally engineered with a thioether linkage and an amide bond, integrating a 4-methoxybenzamide group and a 2,5-dimethylphenyl moiety. These structural features are often investigated for their potential to modulate enzyme activity and receptor signaling in biochemical pathways. As a research compound, its primary applications include serving as a key intermediate in organic synthesis or a lead compound in the development of novel therapeutic agents. Researchers utilize it in high-throughput screening assays to study its mechanism of action, which may involve enzyme inhibition or receptor antagonism/agonism, particularly in disease areas such as oncology and immunology. Its physical properties, such as solubility and stability, should be determined empirically for specific experimental conditions. This product is provided for non-human research applications only. It is strictly not intended for diagnostic, therapeutic, veterinary, or personal use. All necessary safety data sheets and handling protocols should be consulted prior to use.

Properties

IUPAC Name

N-[2-[6-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O3S/c1-16-4-5-17(2)20(14-16)27-23(32)15-35-24-11-10-21-28-29-22(31(21)30-24)12-13-26-25(33)18-6-8-19(34-3)9-7-18/h4-11,14H,12-13,15H2,1-3H3,(H,26,33)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSZDSXRNXLOAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide is a complex organic compound that integrates multiple pharmacophores known for their biological activity. This compound is characterized by its unique structure, which includes a triazole moiety and a pyridazine ring, both of which are associated with various biological effects.

Chemical Structure

The molecular formula of the compound is C22H28N6O3SC_{22}H_{28}N_{6}O_{3}S, with a molecular weight of approximately 442.56 g/mol. The structure can be represented as follows:

N 2 6 2 2 5 dimethylphenyl amino 2 oxoethyl thio 1 2 4 triazolo 4 3 b pyridazin 3 yl ethyl 4 methoxybenzamide\text{N 2 6 2 2 5 dimethylphenyl amino 2 oxoethyl thio 1 2 4 triazolo 4 3 b pyridazin 3 yl ethyl 4 methoxybenzamide}

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies highlighting its potential as an anticancer and antimicrobial agent.

Anticancer Activity

  • Mechanism of Action : The compound exhibits antiproliferative effects against several cancer cell lines. It is believed to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis and repair. Inhibiting TS can lead to reduced cell proliferation in tumors.
  • Case Studies :
    • A study demonstrated that derivatives of triazole compounds showed significant cytotoxicity against cancer cells with IC50 values ranging from 1.95 to 4.24 μM, indicating strong potential compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .
    • Molecular docking studies have shown that the compound interacts effectively with the active sites of target enzymes involved in cancer progression .

Antimicrobial Activity

  • Inhibition Profile : The compound has shown promising results against common pathogens such as Escherichia coli and Staphylococcus aureus. The antimicrobial efficacy was assessed through minimum inhibitory concentration (MIC) tests.
  • Research Findings :
    • In vitro studies indicated that certain triazole derivatives exhibited good inhibition rates against bacterial strains, suggesting that the presence of the triazole ring enhances antimicrobial properties .
    • The structure's ability to form hydrogen bonds with bacterial enzymes contributes to its effectiveness .

Data Table of Biological Activities

Activity TypeTest Organism/Cell LineIC50/EffectivenessReference
AnticancerVarious Cancer Cell Lines1.95 - 4.24 μM
AntimicrobialE. coliMIC < 10 μg/mL
AntimicrobialS. aureusMIC < 10 μg/mL

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(2-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide typically involves multi-step organic reactions. The compound can be synthesized through the following general steps:

  • Formation of the Triazole Ring : The initial step often involves the synthesis of the [1,2,4]triazole ring through condensation reactions involving appropriate precursors.
  • Introduction of Functional Groups : Subsequent reactions introduce the necessary functional groups such as methoxy and thioether linkages.
  • Final Assembly : The final structure is assembled by coupling various fragments to achieve the desired molecular architecture.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.

Biological Activities

This compound has been investigated for various biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism may involve inhibition of specific signaling pathways related to cell proliferation and survival.
  • Antimicrobial Properties : The compound has shown promise as an antimicrobial agent against various bacterial strains. Its efficacy is comparable to established antibiotics in some cases.
  • Anti-inflammatory Effects : Research indicates that the compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Therapeutic Applications

Given its diverse biological activities, this compound holds potential for various therapeutic applications:

Therapeutic Area Potential Application
Cancer TreatmentChemotherapeutic agent
Infectious DiseasesAntibacterial treatment
Inflammatory DisordersAnti-inflammatory drug

Case Studies

Several studies have documented the effects of this compound:

  • Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced cell viability in human cancer cell lines through apoptosis induction mechanisms .
  • Antimicrobial Efficacy Study : In vitro tests showed that the compound inhibited the growth of multiple bacterial strains with minimum inhibitory concentrations comparable to those of standard antibiotics .
  • Inflammation Model Study : In a model of inflammation induced by lipopolysaccharides (LPS), administration of this compound resulted in decreased levels of pro-inflammatory cytokines .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s structural relatives are summarized below, with key differences highlighted:

Compound Name / CAS / Source Core Structure Substituents & Functional Groups Molecular Weight Notable Properties
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 4-Methoxybenzamide, 2,5-dimethylphenylamino-thioethyl Not Provided High lipophilicity (methoxy/methyl groups); potential CNS permeability
N-(2-(6-((2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide (872995-12-5) [1,2,4]Triazolo[4,3-b]pyridazine 4-Methylbenzamide, benzo[d][1,3]dioxole-methylamino-thioethyl 504.6 Reduced polarity (methyl vs. methoxy); possible metabolic stability differences
6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine (891099-01-7) [1,2,4]Triazolo[4,3-b]pyridazine Furan-2-yl, pyridin-3-ylmethyl-thio Not Provided Enhanced π-π stacking (aromatic pyridine); potential kinase inhibition activity
N-(4-ethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (923682-25-1) Pyrazolo[4,3-c]pyridine 4-Ethoxyphenylamide, ethyl/phenyl substituents Not Provided Increased steric bulk; possible tubulin binding effects

Spectroscopic Differentiation

  • IR : The target compound’s IR spectrum lacks the C=S stretch (~1240–1255 cm⁻¹) seen in triazole-thiones () but retains strong C=O bands (~1660 cm⁻¹) from amide and ketone groups .
  • 1H NMR : The ethyl spacer (CH₂CH₂) between the triazolo-pyridazine and benzamide groups produces characteristic triplet/multiplet signals at δ 3.5–4.0 ppm, distinct from shorter spacers in analogues like 872995-12-5 .

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :

    • Substituent Effects : Electron-donating groups (e.g., methoxy) on the benzamide ring improve membrane permeability but may reduce metabolic stability compared to halogenated derivatives .
    • Heterocyclic Core : The [1,2,4]triazolo[4,3-b]pyridazine core offers rigidity for target binding, contrasting with pyrazolo[4,3-c]pyridines (), which have greater conformational flexibility .
  • Synthetic Challenges :

    • S-alkylation of triazole-thiones () requires precise control of base strength (e.g., Cs₂CO₃ vs. NaOH) to avoid N-alkylation byproducts .
    • Purification of thioether-linked compounds often necessitates chromatography due to moderate yields (e.g., 60–80% in ) .

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